ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is a synthetic organic compound that features a unique combination of a pyrrolidine ring and a thiazepane ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate typically involves the reaction of pyrrolidine with a thiazepane derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution with an appropriate thiazepane derivative. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, ensuring a high-quality product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine or thiazepane rings are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like NaH, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes, benefiting from its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like 1-(pyrrolidin-1-yl)ethanone and 1-(pyrrolidin-1-yl)propan-2-one share the pyrrolidine ring structure.
Thiazepane derivatives: Compounds such as 1,4-thiazepane-4-carboxylic acid and its esters are structurally similar due to the thiazepane ring.
Uniqueness
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is unique due to the combination of both pyrrolidine and thiazepane rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-2-17-13(16)15-8-5-9-18-11-12(15)10-14-6-3-4-7-14/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUJKBAITSCXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCSCC1CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.